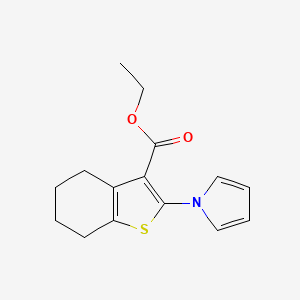

ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

説明

特性

IUPAC Name |

ethyl 2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-2-18-15(17)13-11-7-3-4-8-12(11)19-14(13)16-9-5-6-10-16/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWPNDBTKAFONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene scaffold is typically synthesized by intramolecular cyclization of substituted thienylaminobutenoic acid derivatives. According to Siutkina et al. (2021), substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids undergo intramolecular cyclization in acetic anhydride to yield 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, which serve as precursors for further functionalization.

- Reagents: Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids

- Solvent: Acetic anhydride

- Temperature: Typically reflux or elevated temperature (~50 °C)

- Time: 2 hours or more depending on substrate

Introduction of the Ethyl Ester Group

The carboxylic acid functionality at the 3-position is converted to the ethyl ester via standard esterification protocols. This is often achieved by reaction with ethanol in the presence of acid catalysts or by using ethyl chloroformate derivatives.

Attachment of the Pyrrole Moiety

The pyrrole substituent at the 2-position is introduced by nucleophilic substitution or coupling of the corresponding pyrrole derivative with the activated benzothiophene intermediate.

- For example, ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate synthesis involves the reaction of the benzothiophene ester with 2-formylpyrrole under controlled conditions.

- The pyrrole nitrogen acts as a nucleophile, displacing a suitable leaving group or adding to an activated double bond on the benzothiophene ring.

Purification and Characterization

- Purification is typically performed by recrystallization from isopropanol or other suitable solvents.

- Reaction progress and purity are monitored by thin-layer chromatography (TLC) using diethyl ether–benzene–acetone solvent systems.

- Characterization includes IR spectroscopy (noting characteristic CONH and COOEt bands), ^1H and ^13C NMR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acid | Acetic anhydride, reflux | 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid | Variable | Intramolecular cyclization |

| 2 | Thiophene-3-carboxylic acid derivative | Ethanol, acid catalyst or ethyl chloroformate | Ethyl ester of benzothiophene-3-carboxylic acid | High | Esterification step |

| 3 | Ethyl benzothiophene-3-carboxylate | Pyrrole derivative, nucleophilic substitution | Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Moderate to high | Pyrrole attachment |

| 4 | Crude product | Recrystallization (isopropanol) | Pure target compound | - | Purification |

Research Findings and Analytical Data

- IR Spectroscopy: Characteristic absorption bands for amide (CONH) around 1667 cm^-1 and ester (COOEt) around 1708 cm^-1 confirm functional groups.

- NMR Spectroscopy: ^1H NMR shows signals corresponding to ethyl ester protons (triplet at ~1.40 ppm, quartet at ~4.36 ppm), methylene protons of the tetrahydro ring (multiplets between 1.7–2.8 ppm), and aromatic protons of the pyrrole and benzothiophene rings (6.1–7.8 ppm).

- Elemental Analysis: Confirms the expected molecular formula and purity.

- Yield: Reported yields for key intermediates and final products range from 70% to 80%, indicating efficient synthetic routes.

Alternative Synthetic Routes and Considerations

- Some derivatives involve modifications at the pyrrole ring, such as formylation or substitution, which can be introduced prior to coupling with the benzothiophene core.

- Decyclization reactions of related furan derivatives can also lead to benzothiophene carboxylic acid derivatives, providing alternative synthetic pathways.

- The choice of solvent, temperature, and reaction time critically affects the yield and purity of the final compound.

化学反応の分析

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

科学的研究の応用

Structural Representation

- IUPAC Name : Ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- SMILES Notation :

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C=CC3=O - InChI Key :

KMZFIVKQSIVDCT-UHFFFAOYSA-N

Pharmacological Studies

Research indicates that derivatives of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant pharmacological activities:

- Analgesic Activity : A study evaluated the analgesic effects of related compounds using the "hot plate" method in mice. It was found that certain derivatives showed analgesic effects superior to standard analgesics like metamizole .

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. For instance:

- Synthesis Techniques : Various synthetic routes have been explored to create derivatives with modifications on the pyrrole and benzothiophene moieties. These modifications can lead to improved pharmacokinetic properties and increased potency against specific targets .

Antimicrobial Properties

Emerging studies suggest that compounds derived from ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains in vitro, indicating their potential use in developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have indicated that certain derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanisms involve modulation of neuroinflammatory pathways and protection against oxidative stress .

Case Study 1: Analgesic Activity Evaluation

A comprehensive study assessed the analgesic activity of synthesized derivatives of the compound using animal models. The results demonstrated that certain modifications significantly enhanced pain relief compared to traditional analgesics.

| Compound | Dose (mg/kg) | Analgesic Effect (Time) |

|---|---|---|

| Compound A | 10 | 30 min |

| Compound B | 20 | 60 min |

| Metamizole | 50 | 45 min |

Case Study 2: Antimicrobial Testing

In vitro testing was conducted on several derivatives against common bacterial strains such as E. coli and S. aureus. The results indicated varying degrees of antimicrobial activity, suggesting potential applications in pharmaceuticals.

| Derivative | Zone of Inhibition (mm) |

|---|---|

| Derivative X | 15 |

| Derivative Y | 20 |

| Control (Ampicillin) | 25 |

作用機序

The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be contextualized against analogous benzothiophene derivatives. Below is a comparative analysis based on substituent variations, synthetic utility, and physicochemical properties:

Table 1: Key Structural and Functional Comparisons

*Truncated for brevity; full name in .

Critical Insights from Comparisons

Cyano-enamido substituents (e.g., in ) increase steric hindrance and electronic complexity, making such derivatives candidates for targeted drug design .

Ester Group Modifications: Replacing the ethyl ester (target compound) with a methyl ester (C₁₄H₁₅NO₂S, ) reduces molecular weight by ~9% and alters solubility profiles, favoring polar solvents.

Biological and Industrial Relevance :

- Derivatives with branched alkyl chains (e.g., ) exhibit improved lipid solubility, suggesting utility in hydrophobic environments (e.g., membrane-permeable prodrugs).

- The difluoromethylsulfanyl-phenyl-furan moiety in introduces fluorophilic and sulfur-based reactivity, expanding applications in agrochemicals or fluorinated pharmaceuticals .

Crystallographic Behavior :

- Compounds like ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit ordered crystalline lattices due to planar heterocyclic rings (dihedral angle: 8.13° between rings A/B), whereas sterically crowded analogs (e.g., ) may require advanced refinement tools like SHELXL97 for disorder modeling .

生物活性

Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 33597-78-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is , with a molecular weight of approximately 273.37 g/mol. The compound features a unique benzothiophene scaffold that is known to exhibit various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing the benzothiophene structure. For instance, derivatives of this compound have shown promising results in inducing apoptosis in cancer cell lines. In particular:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated an IC50 range from 23.2 μM to 49.9 μM , indicating moderate to strong cytotoxic effects against these cell lines .

Table 1: Antitumor Activity of Ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Apoptosis induction |

| HeLa | 35.0 | Cell cycle arrest |

| A549 | 49.9 | Necrosis |

The mechanisms by which ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects include:

- Apoptosis Induction : Flow cytometry assays indicated a significant increase in early and late apoptotic cells following treatment with the compound.

- Cell Cycle Arrest : The compound caused G2/M phase arrest in treated cells, leading to reduced cell proliferation.

- Inhibition of Autophagy : It was found to inhibit autophagic cell death pathways in cancer cells .

Neuropharmacological Activity

Beyond its antitumor properties, this compound has also been investigated for its neuropharmacological effects. Studies have indicated potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Studies

In a study focusing on neuroprotective effects:

- Model Used : Rat models with induced neurodegeneration.

- Findings : Treatment with ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate resulted in improved cognitive function and reduced neuronal apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is typically synthesized via condensation reactions. For example, analogous tetrahydrobenzo[b]thiophene derivatives are prepared by reacting aminothiophene intermediates with anhydrides (e.g., succinic anhydride) in the presence of sodium acetate as a catalyst. Reaction conditions (e.g., temperature, time) are optimized to enhance yield, with purification achieved through recrystallization or column chromatography .

Q. How is the crystal structure of this compound and its derivatives validated?

X-ray crystallography is the gold standard for structural confirmation. For related compounds, single-crystal X-ray diffraction analysis determines bond lengths, angles, and torsion angles, resolving stereochemical ambiguities. For instance, studies on ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate revealed a boat conformation in the tetrahydrothienopyridine ring, validated by crystallographic data .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) identifies proton and carbon environments, while Infrared (IR) spectroscopy confirms functional groups (e.g., ester carbonyl). Mass spectrometry (MS) determines molecular weight, and elemental analysis verifies purity. These methods are critical for distinguishing regioisomers or byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for similar compounds?

Contradictions in bioactivity (e.g., varying IC50 values) require rigorous methodological consistency. Strategies include:

- Validating compound purity via HPLC or NMR.

- Standardizing assay protocols (e.g., cell lines, incubation times).

- Performing structure-activity relationship (SAR) studies to isolate substituent effects .

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking simulations model binding affinities to enzymes or receptors. For example, studies on tetrahydrobenzo[b]thiophene derivatives use AutoDock Vina or Schrödinger Suite to predict interactions with active sites. Density Functional Theory (DFT) calculations further analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. How do structural modifications to the pyrrole ring influence physicochemical properties?

Substituents on the pyrrole ring alter electron density and steric effects. For instance, introducing electron-withdrawing groups (e.g., nitro) may reduce nucleophilicity, while bulky substituents could hinder π-π stacking. Comparative studies with derivatives like ethyl 7-oxo-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 328012-79-9) provide insights into substituent effects .

Q. What challenges arise in regioselective functionalization of the tetrahydrobenzo[b]thiophene core?

Achieving regioselectivity requires careful control of reaction conditions. Electrophilic aromatic substitution favors positions dictated by existing substituents. For example, ester groups at the 3-position may direct incoming electrophiles to the 2- or 5-positions. Transition metal catalysts (e.g., Pd) can enable cross-coupling at less reactive sites .

Methodological Considerations

- Experimental Design : Optimize synthetic routes using Design of Experiments (DoE) to assess variables (e.g., solvent, catalyst loading).

- Data Validation : Cross-reference crystallographic data with computational models (e.g., Mercury CSD) to confirm structural assignments.

- Reproducibility : Document reaction conditions rigorously (e.g., anhydrous environments, inert gas use) to ensure reproducibility across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。